molecular formula C25H29NO10 B13768941 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate CAS No. 50836-20-9

1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate

Cat. No.: B13768941
CAS No.: 50836-20-9
M. Wt: 503.5 g/mol
InChI Key: CTAGRISHSLYWMZ-UHFFFAOYSA-N
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Description

The compound 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate is a structurally complex ester derivative featuring a benzodioxole core substituted with a phenyl group and an acetic acid moiety. The ester side chain includes a morpholinoethoxy group, which introduces tertiary amine functionality, while the oxalate counterion (C₂O₄²⁻) enhances solubility and stability.

Key structural attributes include:

  • Benzodioxole core: Provides rigidity and lipophilicity, influencing membrane permeability.
  • Phenyl substitution: Enhances aromatic interactions in biological systems.
  • Morpholinoethoxy group: Introduces hydrogen-bonding capacity and modulates pharmacokinetic properties.
  • Oxalate counterion: Improves aqueous solubility compared to freebase forms .

Properties

CAS No.

50836-20-9

Molecular Formula

C25H29NO10

Molecular Weight

503.5 g/mol

IUPAC Name

2-(2-morpholin-4-ylethoxy)ethyl 2-(2-phenyl-1,3-benzodioxol-2-yl)acetate;oxalic acid

InChI

InChI=1S/C23H27NO6.C2H2O4/c25-22(28-17-16-27-15-12-24-10-13-26-14-11-24)18-23(19-6-2-1-3-7-19)29-20-8-4-5-9-21(20)30-23;3-1(4)2(5)6/h1-9H,10-18H2;(H,3,4)(H,5,6)

InChI Key

CTAGRISHSLYWMZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOCCOC(=O)CC2(OC3=CC=CC=C3O2)C4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds reveals critical differences in substituents, counterions, and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Counterion Molecular Formula Molecular Weight (g/mol) Key Features
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate Phenyl, morpholinoethoxy Oxalate (C₂O₄²⁻) C₂₃H₂₅NO₈·C₂O₄* ~485 (estimated) Enhanced solubility due to oxalate; tertiary amine for pH-dependent release .
1,3-Benzodioxole-2-acetic acid, 2-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, citrate (CAS 50836-16-3) Phenyl, diethylaminoethoxy Citrate (C₆H₅O₇³⁻) C₂₉H₃₇NO₁₂ 399.48 Citrate improves stability; diethylamine offers lower basicity than morpholine .
2-Morpholinoethyl 2-phenyl-1,3-benzodioxole-2-acetate maleate Phenyl, morpholinoethoxy Maleate (C₄H₂O₄²⁻) C₂₃H₂₅NO₈·C₄H₄O₄ ~520 (estimated) Maleate enhances crystallinity; similar amine functionality but altered solubility .
2-(Diethylamino)ethyl 2-methyl-1,3-benzodioxole-2-acetate citrate (CAS 50836-12-9) Methyl, diethylaminoethoxy Citrate C₁₆H₂₃NO₄·C₆H₈O₇ 485.48 Methyl substitution reduces steric hindrance; citrate counterion aids formulation .

Key Differences and Implications:

Counterion Effects :

  • Oxalate (C₂O₄²⁻): Provides higher aqueous solubility compared to maleate (C₄H₂O₄²⁻) and citrate (C₆H₅O₇³⁻), making it preferable for injectable formulations .
  • Citrate : Offers buffering capacity, stabilizing pH-sensitive esters during storage .

Aromatic Substitutions :

  • Phenyl vs. methyl on the benzodioxole core alters lipophilicity, with phenyl groups favoring CNS penetration due to increased logP values .

Biological Activity

1,3-Benzodioxole-2-acetic acid, 2-phenyl-, (2-morpholinoethoxy)ethyl ester, oxalate, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a benzodioxole moiety linked to an acetic acid derivative and a morpholinoethoxy group. Its molecular weight is approximately 503.5 g/mol, and it has been classified under various chemical databases for its potential bioactivity.

Antitumor Activity

Recent studies have indicated that derivatives of 1,3-benzodioxole demonstrate significant antitumor properties. A notable research effort involved the conjugation of this compound with arsenical precursors to enhance its anticancer efficacy. The results showed that these conjugates effectively inhibited the thioredoxin system in cancer cells, leading to increased oxidative stress and apoptosis in vitro and in vivo. The study highlighted that the synthesized organic arsenicals exhibited broad-spectrum anti-proliferation efficiency against various cancer cell lines while sparing normal cells from toxicity .

The mechanism underlying the biological activity of this compound involves the modulation of oxidative stress pathways. Specifically, the inhibition of the thioredoxin reductase (TrxR) enzyme was observed to elevate reactive oxygen species (ROS) levels significantly. This increase in ROS triggers apoptotic pathways in cancer cells, suggesting a potential therapeutic strategy for treating malignancies .

Case Studies and Research Findings

Several case studies have underscored the compound's efficacy:

  • In Vivo Studies : Animal models treated with the compound showed a reversal of hemogram abnormalities associated with tumor burden and demonstrated tumor elimination without significant organ toxicity .
  • Comparative Analysis : In comparative studies with other benzodioxole derivatives, it was noted that modifications to the phenyl group and introduction of electron-withdrawing groups enhanced the anti-proliferative activity against cancer cells .
  • Oxidative Stress Response : The compound's ability to induce oxidative stress was quantitatively assessed using fluorescent sensors that monitor ROS levels. Results indicated a dose-dependent increase in ROS following treatment with the compound .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Apoptosis InductionIncreased ROS levels leading to apoptosis
Normal Cell SafetyMinimal toxicity observed in normal cell lines

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